2,4-Dichloro-N-(3-cyano-4-(methylsulfinyl)phenyl)benzenecarboxamide
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Overview
Description
2,4-Dichloro-N-(3-cyano-4-(methylsulfinyl)phenyl)benzenecarboxamide is a chemical compound with the molecular formula C15H10Cl2N2OS. It is known for its applications in various fields, including chemistry, biology, and industry. The compound is characterized by its unique structure, which includes dichloro, cyano, and methylsulfinyl functional groups attached to a benzenecarboxamide core.
Mechanism of Action
Target of Action
Similar compounds have been known to inhibit gaba-gated chloride channels , which play a crucial role in inhibitory neurotransmission in the central nervous system.
Mode of Action
The compound interacts with its target by binding to the active site, leading to inhibition of the target’s function . This interaction results in changes in the target’s activity, which can lead to various downstream effects.
Pharmacokinetics
The compound’s predicted boiling point is 5363±500 °C and its predicted density is 1.44±0.1 g/cm3 . These properties can influence the compound’s bioavailability, as they can affect its absorption and distribution within the body.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dichloro-N-(3-cyano-4-(methylsulfinyl)phenyl)benzenecarboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Nitration: The nitration of a suitable aromatic compound to introduce nitro groups.
Reduction: Reduction of the nitro groups to amines.
Acylation: Acylation of the amines to form the benzenecarboxamide core.
Chlorination: Introduction of chlorine atoms at the 2 and 4 positions.
Sulfoxidation: Introduction of the methylsulfinyl group through oxidation of a methylthio precursor.
Cyanation: Introduction of the cyano group.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, solvents, and temperature control to facilitate each step of the synthesis.
Chemical Reactions Analysis
Types of Reactions
2,4-Dichloro-N-(3-cyano-4-(methylsulfinyl)phenyl)benzenecarboxamide undergoes various chemical reactions, including:
Oxidation: The methylsulfinyl group can be further oxidized to a sulfone.
Reduction: The cyano group can be reduced to an amine.
Substitution: The chlorine atoms can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.
Major Products
Oxidation: Formation of the corresponding sulfone.
Reduction: Formation of the corresponding amine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2,4-Dichloro-N-(3-cyano-4-(methylsulfinyl)phenyl)benzenecarboxamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
- 2,4-Dichloro-N-(3-cyano-4-(methylsulfonyl)phenyl)benzenecarboxamide
- 2,4-Dichloro-N-(3-cyano-4-(methylthio)phenyl)benzenecarboxamide
- 2,4-Dichloro-N-(3-cyano-4-(methylsulfinyl)phenyl)benzamide
Uniqueness
2,4-Dichloro-N-(3-cyano-4-(methylsulfinyl)phenyl)benzenecarboxamide is unique due to the presence of both cyano and methylsulfinyl groups, which confer distinct chemical reactivity and biological activity. The combination of these functional groups makes it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
2,4-dichloro-N-(3-cyano-4-methylsulfinylphenyl)benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10Cl2N2O2S/c1-22(21)14-5-3-11(6-9(14)8-18)19-15(20)12-4-2-10(16)7-13(12)17/h2-7H,1H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SADQDTDNTVDYGZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)C1=C(C=C(C=C1)NC(=O)C2=C(C=C(C=C2)Cl)Cl)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10Cl2N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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